molecular formula C17H16FNO B1324856 2-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898754-83-1

2-Azetidinomethyl-4'-fluorobenzophenone

Cat. No. B1324856
CAS RN: 898754-83-1
M. Wt: 269.31 g/mol
InChI Key: XVZWXSNGRNZKHM-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-fluorobenzophenone (4'-FBP) is an important synthetic intermediate for the production of a wide range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is a versatile building block for the synthesis of heterocyclic compounds, and is widely used in organic synthesis due to its advantageous properties, such as its high solubility in a variety of organic solvents, its low toxicity, and its low cost of production. 4'-FBP is also used as a starting material in the synthesis of a variety of organic compounds, including those used in drug development, agrochemicals, and dyes.

Scientific Research Applications

Fluorescent Sensor Development

Research by Suman et al. (2019) highlights the creation of benzimidazole/benzothiazole-based azomethines, demonstrating significant solvatochromic behavior and large Stokes shifts, potentially applicable in detecting certain analytes through fluorescence. Though not directly involving 2-Azetidinomethyl-4'-fluorobenzophenone, this study indicates the broader potential of fluorophores in sensor technology, which could extend to compounds like 2-Azetidinomethyl-4'-fluorobenzophenone (Suman et al., 2019).

Material Synthesis and Characterization

Guo et al. (2010) synthesized N′-(4-Fluorobenzylidene)acetohydrazide by reacting 4-fluorobenzophenone with acethydrazide, indicating the potential of 4-fluorobenzophenone derivatives in material synthesis. This could suggest possible applications for 2-Azetidinomethyl-4'-fluorobenzophenone in similar contexts (Guo et al., 2010).

Photostability Enhancement in Fluorophores

Liu et al. (2016) demonstrated that replacing conventional dialkylamino substituents with aziridine rings in fluorophores significantly enhances brightness and photostability. This principle could be applicable to 2-Azetidinomethyl-4'-fluorobenzophenone in the development of advanced fluorophores (Liu et al., 2016).

Proton Exchange Membrane Development

Ghassemi et al. (2004) explored the use of 4'-fluorobenzophenone derivatives in synthesizing proton exchange membranes, indicating a potential application area for 2-Azetidinomethyl-4'-fluorobenzophenone in the field of fuel cell technology (Ghassemi et al., 2004).

Antitumor Agent Synthesis

Bradshaw et al. (2002) researched the development of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating the pharmaceutical potential of benzothiazole derivatives. This could suggest a similar application for 2-Azetidinomethyl-4'-fluorobenzophenone in antitumor drug development (Bradshaw et al., 2002).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWXSNGRNZKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643705
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-4'-fluorobenzophenone

CAS RN

898754-83-1
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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